molecular formula C54H66N6O19S B12735659 Rifamycin, 3-((2-(4-carboxy-1-oxobutoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-1,4-dioxo-, 5'-ester with 3'-azido-3'-deoxythymidine CAS No. 191152-96-2

Rifamycin, 3-((2-(4-carboxy-1-oxobutoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-1,4-dioxo-, 5'-ester with 3'-azido-3'-deoxythymidine

Cat. No.: B12735659
CAS No.: 191152-96-2
M. Wt: 1135.2 g/mol
InChI Key: PUXXMOAFMJYULQ-IPFSDGDRSA-N
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Description

Rifamycin, 3-((2-(4-carboxy-1-oxobutoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-1,4-dioxo-, 5’-ester with 3’-azido-3’-deoxythymidine is a complex chemical compound that combines the properties of rifamycin and azidothymidine. Rifamycin is a well-known antibiotic used primarily to treat bacterial infections, while azidothymidine (also known as zidovudine) is an antiretroviral medication used to prevent and treat HIV/AIDS. The combination of these two compounds aims to leverage their individual therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rifamycin, 3-((2-(4-carboxy-1-oxobutoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-1,4-dioxo-, 5’-ester with 3’-azido-3’-deoxythymidine involves multiple steps:

    Preparation of Rifamycin Derivative: The rifamycin derivative is synthesized by reacting rifamycin with a suitable carboxylic acid derivative under controlled conditions.

    Thioether Formation: The intermediate product is then reacted with a thioether compound to introduce the thioether linkage.

    Esterification: The resulting compound undergoes esterification with 3’-azido-3’-deoxythymidine to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage.

    Reduction: Reduction reactions can occur at the azido group, converting it to an amine.

    Substitution: The ester linkage can be targeted for substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alcohols, amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

  • **Sub

Properties

CAS No.

191152-96-2

Molecular Formula

C54H66N6O19S

Molecular Weight

1135.2 g/mol

IUPAC Name

1-O-[2-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-26-yl]sulfanyl]ethyl] 5-O-[[(2R,3R,5S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] pentanedioate

InChI

InChI=1S/C54H66N6O19S/c1-24-13-11-14-25(2)51(70)56-41-45(67)39-38(40-48(30(7)44(39)66)79-54(9,50(40)69)76-18-17-33(73-10)27(4)47(77-31(8)61)29(6)43(65)28(5)42(24)64)46(68)49(41)80-20-19-74-36(62)15-12-16-37(63)75-23-34-32(58-59-55)21-35(78-34)60-22-26(3)52(71)57-53(60)72/h11,13-14,17-18,22,24,27-29,32-35,42-43,47,64-66H,12,15-16,19-21,23H2,1-10H3,(H,56,70)(H,57,71,72)/b13-11+,18-17+,25-14-/t24-,27+,28+,29+,32+,33-,34-,35-,42-,43+,47+,54-/m0/s1

InChI Key

PUXXMOAFMJYULQ-IPFSDGDRSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCCC(=O)OC[C@H]5[C@@H](C[C@H](O5)N6C=C(C(=O)NC6=O)C)N=[N+]=[N-])/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCCC(=O)OCC5C(CC(O5)N6C=C(C(=O)NC6=O)C)N=[N+]=[N-])C

Origin of Product

United States

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